2-Ethylhexyl hydrogen maleate

Descripción general

Descripción

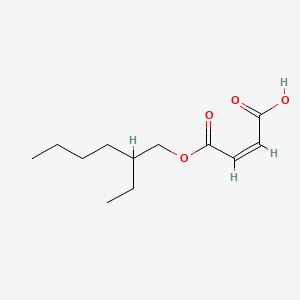

2-Ethylhexyl hydrogen maleate: is an organic compound with the molecular formula C12H20O4 and a molecular weight of 228.28 g/mol . . This compound is a type of anionic surfactant and is used in various industrial applications due to its excellent film-forming, dispersing, and emulsifying properties .

Mecanismo De Acción

Target of Action

This compound is a mono-constituent substance of organic origin

Mode of Action

The compound has a complex structure with a total of 35 bonds, including 15 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 1 hydroxyl group . These functional groups may interact with various biological targets, leading to changes in cellular processes. The exact interactions and resulting changes are yet to be elucidated .

Biochemical Pathways

The specific biochemical pathways affected by 2-Ethylhexyl hydrogen maleate are currently unknown . Given the compound’s structure, it may potentially interact with pathways involving ester or carboxylic acid metabolites.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited . Understanding these properties is crucial for determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s structure and, consequently, its interaction with biological targets. Specific information on how such factors influence the action of this compound is currently unavailable .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl hydrogen maleate can be synthesized through the esterification of maleic anhydride with 2-ethylhexanol . The reaction typically involves the use of a catalyst such as sulfuric acid or amphoteric tetrabutyl titanate . The reaction is carried out under reflux conditions, often using a Dean-Stark apparatus to remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques are common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethylhexyl hydrogen maleate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Ethylhexyl hydrogen maleate has several applications in scientific research:

Comparación Con Compuestos Similares

- 2-Ethylhexyl acrylate

- Bis(2-ethylhexyl) maleate

- 2-Ethylhexyl acetate

- 2-Ethylhexyl sulfate

Comparison:

- 2-Ethylhexyl hydrogen maleate is unique due to its specific ester structure, which imparts distinct emulsifying and film-forming properties .

- 2-Ethylhexyl acrylate is primarily used in the production of polymers and adhesives.

- Bis(2-ethylhexyl) maleate is used as a plasticizer in polymer production.

- 2-Ethylhexyl acetate is a solvent used in coatings and inks.

- 2-Ethylhexyl sulfate is a surfactant used in detergents and personal care products .

Actividad Biológica

2-Ethylhexyl hydrogen maleate (EHMA) is an organic compound with the molecular formula C12H20O4, known for its potential applications in various fields, including materials science and biology. This article reviews the biological activity of EHMA, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C12H20O4

- Molecular Weight : 228.29 g/mol

- Chemical Structure : The compound features a maleate ester structure, which is significant for its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and fungi, showing promising results in inhibiting growth:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Candida albicans | 12 | 100 |

These findings suggest that EHMA could be developed as a potential antimicrobial agent in healthcare settings.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have demonstrated that EHMA has a moderate cytotoxic effect. The following table summarizes cell viability results from exposure to varying concentrations of EHMA:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 70 |

| 200 | 45 |

At higher concentrations (≥200 µg/mL), significant cytotoxic effects were observed, indicating that while EHMA may have therapeutic benefits, careful consideration of dosage is crucial.

The mechanism by which EHMA exerts its biological effects is not fully understood but may involve disruption of cellular membranes or interference with metabolic pathways. Preliminary studies suggest that it may inhibit specific enzymes critical for microbial survival, although further research is needed to elucidate these pathways comprehensively.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Applied Microbiology highlighted the effectiveness of EHMA against multi-drug resistant strains of bacteria. The authors suggested that the compound could be a candidate for developing new antimicrobial agents due to its unique structure and activity profile.

- Cytotoxicity Assessment : In a toxicity evaluation published in Toxicology Reports, researchers assessed the impact of EHMA on human fibroblast cells. They concluded that while the compound showed promise for certain applications, its cytotoxicity at higher concentrations necessitates further investigation into its safety profile.

- Potential Therapeutic Uses : Another study explored the use of EHMA in drug formulation as a plasticizer in pharmaceutical applications. The findings suggested that its compatibility with various drug compounds could enhance drug delivery systems.

Propiedades

Número CAS |

2370-71-0 |

|---|---|

Fórmula molecular |

C12H20O4 |

Peso molecular |

228.28 g/mol |

Nombre IUPAC |

(Z)-4-octoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C12H20O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h8-9H,2-7,10H2,1H3,(H,13,14)/b9-8- |

Clave InChI |

VTWGIDKXXZRLGH-HJWRWDBZSA-N |

SMILES |

CCCCC(CC)COC(=O)C=CC(=O)O |

SMILES isomérico |

CCCCCCCCOC(=O)/C=C\C(=O)O |

SMILES canónico |

CCCCCCCCOC(=O)C=CC(=O)O |

Key on ui other cas no. |

7423-42-9 |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.